molecular formula C25H31N5O3 B033427 (S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate CAS No. 137863-17-3

(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate

Cat. No.: B033427
CAS No.: 137863-17-3
M. Wt: 449.5 g/mol
InChI Key: UJTNRXYTECQKFO-QHCPKHFHSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing ester derivatives of this compound as a new class of angiotensin-II receptor antagonists. These derivatives demonstrated significant free radical scavenging potentials and retained antihypertensive potentials along with urease inhibition properties (Masood et al., 2023).

Biological Activity Screening

  • Novel derivatives of this compound were synthesized and tested for various pharmacological properties, including angiotensin converting enzyme inhibition and anti-inflammatory screening. Some derivatives showed significant pharmacological properties (Kamble et al., 2017).

Process Intensification in Synthesis

  • The compound's synthesis involved process intensification using microreactors, providing better yield in shorter time compared to batch reactors. This method is beneficial for industrial production of pharmaceutical intermediates (Maralla et al., 2017).

Impurity Analysis in Drug Formulations

  • A stability-indicating UPLC method was developed for separation and determination of impurities, including this compound, in combined tablet dosage forms of various drugs. This method is crucial for ensuring the purity and quality of pharmaceutical products (Vojta et al., 2015).

Properties

IUPAC Name

methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTNRXYTECQKFO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468616
Record name Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137863-17-3
Record name N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 2
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 3
Reactant of Route 3
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 4
Reactant of Route 4
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 5
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Reactant of Route 6
(S)-Methyl 2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoate
Customer
Q & A

Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?

A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []

Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?

A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.

Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?

A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.

Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?

A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:

    Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?

    A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.

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